molecular formula C19H25N5O B7633440 4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine

4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine

Cat. No. B7633440
M. Wt: 339.4 g/mol
InChI Key: VCOXSMFRGBUIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine is a chemical compound that has gained significant attention in scientific research applications. This compound is a potent inhibitor of a specific protein, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine involves the inhibition of a specific protein. This protein is involved in various cellular processes, including cell growth and division, and is overexpressed in several diseases. The inhibition of this protein by this compound leads to the inhibition of cell growth and division, resulting in the suppression of disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of a specific protein. This inhibition leads to the suppression of cellular processes involved in disease progression. Additionally, this compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine in lab experiments include its potency as an inhibitor of a specific protein and its potential for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine. One direction is to explore its potential for the treatment of viral infections, as it has been shown to have antiviral effects. Another direction is to investigate its potential for the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of 4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine involves a series of chemical reactions. The starting material for the synthesis is 6-methyl-2-pyridin-4-ylpyrimidin-4-amine. This compound is first reacted with pyrrolidine in the presence of a catalyst to form a pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with morpholine and a specific reagent to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

The primary scientific research application of 4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine is as an inhibitor of a specific protein. This protein is involved in various cellular processes and is a target for the treatment of several diseases. The inhibition of this protein by this compound has been shown to have therapeutic potential in the treatment of cancer, inflammation, and viral infections.

properties

IUPAC Name

4-[[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-15-13-18(22-19(21-15)16-4-6-20-7-5-16)24-8-2-3-17(24)14-23-9-11-25-12-10-23/h4-7,13,17H,2-3,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOXSMFRGBUIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCCC3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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